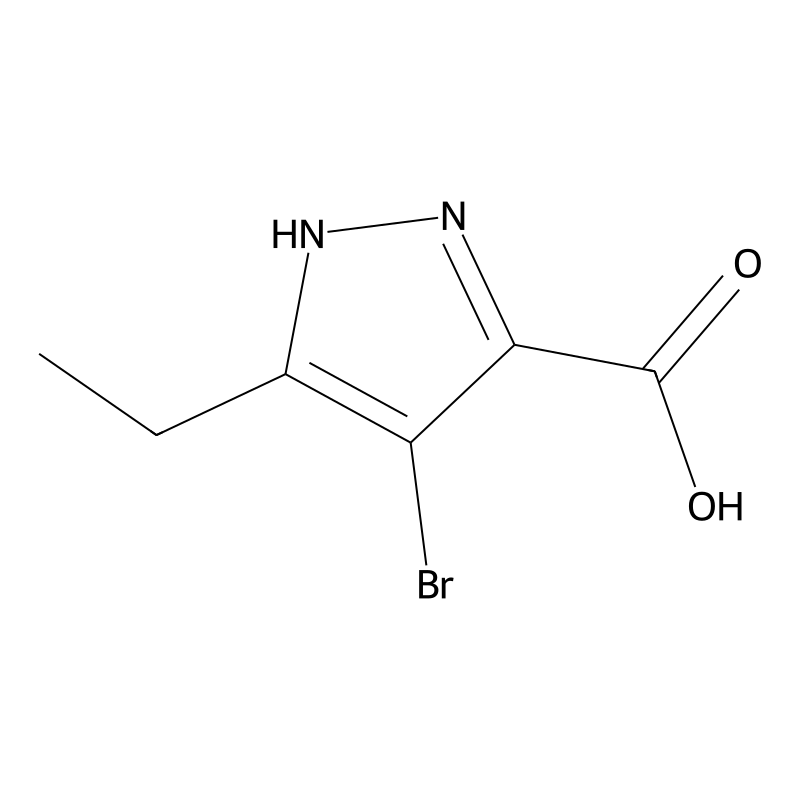

4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 1,4’-bipyrazoles

Field: Organic Chemistry

Application: 4-Bromopyrazole, a derivative of pyrazole, can be used as a starting material in the synthesis of 1,4’-bipyrazoles

Results: The synthesis of 1,4’-bipyrazoles is successful when using 4-Bromopyrazole as a starting material

Preparation of solid hexacoordinate complexes

Insecticidal Activities

Field: Environmental Science and Pharmacology

Method: A novel series of amides containing N-pyridylpyrazole moieties were designed and synthesized.

Preparation of Crystal Structures

Synthesis of Bioactive Chemicals

Field: Medicinal Chemistry and Drug Discovery

Application: Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals

Results: The synthesized pyrazole derivatives have shown diverse and valuable synthetical, biological, and photophysical properties

Preparation of Inhibitors

4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid is an organic compound characterized by the molecular formula C7H9BrN2O2 and a molecular weight of approximately 219.04 g/mol . It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 4-position and an ethyl group at the 3-position significantly influences its chemical behavior and biological properties.

- There is no information available on the mechanism of action of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid.

- Due to the lack of specific information, safety hazards associated with 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid are unknown. However, as a general guideline, any new organic compound should be handled with care, assuming potential toxicity and flammability until proper testing is done.

Future Research Directions

- Synthesis and characterization of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid.

- Investigation of its physical and chemical properties.

- Exploration of its potential biological activities and applications.

4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid exhibits notable biological activities:

- Antimicrobial Properties: Initial studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Antioxidant Activity: Its structure allows it to act as a free radical scavenger, contributing to its potential antioxidant effects .

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The applications of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid are diverse:

- Pharmaceutical Development: Due to its biological activities, it has potential applications in drug development, particularly as an antimicrobial or antioxidant agent.

- Chemical Research: It serves as a useful intermediate in organic synthesis for developing other pyrazole derivatives.

Interaction studies involving 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid focus on its binding affinities with biological targets:

- Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.

- In Vitro Studies: Laboratory experiments assessing its effects on cell cultures help determine its biological efficacy and safety profile.

Several compounds share structural similarities with 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid. A comparison highlights its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acid | Methyl group at the 3-position | Different substituent leads to varied reactivity |

| 4-Bromo-1-methylpyrazole | Methyl group at the 1-position | Lacks ethyl group; different biological activity |

| 3-Ethylpyrazole | No bromine substituent | Lacks halogen; potentially different properties |

The unique combination of the bromine atom and ethyl group in 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid contributes to its distinctive chemical reactivity and biological profile compared to these similar compounds.

The synthesis of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid through cyclocondensation reactions represents a fundamental approach utilizing β-diketone precursors as key starting materials [1] [2]. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives provides a direct and efficient route to polysubstituted pyrazoles, following the classical Knorr pyrazole synthesis methodology [1] [3]. This approach involves the initial formation of an imine intermediate through nucleophilic attack of the hydrazine on one carbonyl group of the β-diketone, followed by intramolecular cyclization to form the pyrazole ring [1] [2].

The reaction mechanism proceeds through several distinct stages, beginning with the deprotonation of the β-diketone by a catalytic acid system [3]. The hydrazine derivative subsequently attacks the activated carbonyl carbon, forming an intermediate imine structure [1]. The second nitrogen atom of the hydrazine then undergoes nucleophilic attack on the remaining carbonyl group, establishing the five-membered heterocyclic ring characteristic of pyrazoles [2] [3]. The final step involves deprotonation and aromatization to yield the target pyrazole derivative [1].

Research findings indicate that the regioselectivity of this cyclocondensation can be controlled through careful selection of reaction conditions and substitution patterns on the β-diketone precursor [1]. Studies have demonstrated that electron-withdrawing groups, such as trifluoromethyl substituents, can significantly influence the regioselectivity, with yields ranging from moderate to excellent depending on the specific substrate combination [2]. The presence of sterically demanding substituents on the hydrazine component can also direct the regioselectivity toward specific isomer formation [1].

| Reaction Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Temperature | 60-80°C | 70-95% | [2] [4] |

| Solvent System | Ethanol/Acetic Acid | 85-90% | [1] [5] |

| Catalyst Loading | 10-20 mol% | 75-95% | [4] |

| Reaction Time | 2-5 hours | Variable | [2] [6] |

The optimization of cyclocondensation reactions has revealed that the choice of solvent system plays a critical role in determining both yield and selectivity [1] [5]. Polar protic solvents such as ethanol have been shown to facilitate the dehydration steps necessary for pyrazole formation, while the addition of acetic acid as a co-solvent can enhance reaction rates and improve overall yields [1]. Recent investigations have explored the use of ionic liquids as alternative reaction media, demonstrating superior performance compared to conventional organic solvents in certain cases [5] [7].

Advanced synthetic protocols have incorporated microwave-assisted heating to accelerate the cyclocondensation process while maintaining high yields and selectivity [8]. These methods have proven particularly effective for the synthesis of substituted pyrazole derivatives, including those bearing carboxylic acid functionalities [8] [9]. The integration of continuous flow chemistry approaches has further enhanced the scalability of these transformations, enabling the production of gram-scale quantities with improved safety profiles [10].

Bromination Techniques for Pyrazole Ring Functionalization

The selective bromination of pyrazole rings represents a crucial synthetic transformation for the preparation of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid derivatives [11] [12]. Electrophilic aromatic substitution reactions on pyrazole systems exhibit distinct regioselectivity patterns that can be predicted and controlled through appropriate choice of reaction conditions and substrates [12] [13].

The regioselectivity of bromination in pyrazole systems is primarily governed by the electronic properties of the heterocyclic ring and the nature of substituents already present [12]. Molecular orbital calculations have demonstrated that the 4-position of pyrazole exhibits the highest electron density, making it the most nucleophilic site and therefore the preferred location for electrophilic attack [12]. These theoretical predictions have been confirmed through extensive experimental studies showing that bromination typically occurs at the 4-position under mild conditions [11] [12].

The mechanism of pyrazole bromination involves the formation of a Wheland intermediate, also known as an arenium ion, following initial electrophilic attack by bromine [12] [13]. The stability of this intermediate is influenced by the electronic nature of ring substituents, with electron-donating groups enhancing reactivity and electron-withdrawing groups reducing the rate of substitution [12]. The regioselectivity can be further modulated by the protonation state of the pyrazole nitrogen atoms, particularly in strongly acidic media [12].

| Bromination Conditions | Regioselectivity | Yield | Substrate Scope |

|---|---|---|---|

| Bromine/Chloroform, RT | 4-Position (>95%) | 70-85% | Unsubstituted pyrazoles [12] |

| N-Bromosuccinimide/DMF | 4-Position (>90%) | 75-90% | Substituted pyrazoles [11] |

| Bromine/Acetic Acid | Mixed positions | 60-75% | Electron-rich systems [12] |

| Bromine/Sulfuric Acid | Phenyl substitution | 50-70% | N-Arylpyrazoles [12] |

Recent developments in bromination methodology have focused on the use of more selective and environmentally benign reagents [14] [11]. N-Bromosuccinimide has emerged as a preferred brominating agent due to its ability to provide controlled and selective bromination under mild conditions [11]. This reagent offers advantages in terms of handling safety and reaction selectivity compared to elemental bromine [14] [11].

The influence of solvent systems on bromination selectivity has been extensively studied, revealing that the choice of reaction medium can dramatically affect both the rate and regioselectivity of the transformation [12] [7]. Inert solvents such as dichloromethane and chloroform generally favor bromination at the electronically preferred 4-position, while more polar or acidic solvents can lead to alternative substitution patterns [12]. The temperature dependence of these reactions has also been investigated, with higher temperatures sometimes leading to multiple substitution or rearrangement products [7].

Ethyl Group Introduction via Alkylation Reactions

The introduction of ethyl substituents into pyrazole rings through alkylation reactions represents a fundamental transformation in the synthesis of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid [15] [16]. These reactions typically involve the nucleophilic attack of a pyrazole anion or neutral pyrazole on an ethylating agent, with the regioselectivity determined by the electronic and steric properties of the substrate [15] [11].

The alkylation of pyrazoles can occur at either nitrogen or carbon positions, depending on the reaction conditions and the nature of the substrate [15] [11]. N-Alkylation typically predominates under basic conditions with less hindered alkylating agents, while C-alkylation can be favored through the use of strong bases and appropriate leaving groups [11] [16]. The development of enzymatic alkylation methods has provided unprecedented regioselectivity, with engineered methyltransferases achieving greater than 99% selectivity for specific nitrogen positions [15].

Recent advances in enzymatic pyrazole alkylation have demonstrated remarkable control over regioselectivity through catalyst-controlled transformations [15]. A cyclic two-enzyme cascade system has been developed that utilizes haloalkanes as alkyl donors, generating non-natural analogs of S-adenosyl-L-methionine as cosubstrates [15]. This system has been successfully applied to ethylation reactions, achieving high yields and selectivity on preparative scales [15].

| Alkylation Method | Regioselectivity | Yield Range | Conditions |

|---|---|---|---|

| Enzymatic (v36 enzyme) | N1 (>99%) | 37-62% | RT, aqueous buffer [15] |

| Base-mediated | Mixed N/C | 40-80% | Strong base, polar solvent [11] |

| Metal-catalyzed | Position-dependent | 60-90% | Pd/Cu catalysis [11] |

| Electrophilic conditions | C-alkylation favored | 50-75% | Lewis acids [16] |

The optimization of ethylation reactions has revealed that the choice of alkylating agent significantly influences both the efficiency and selectivity of the transformation [15] [9]. Ethyl iodide has proven to be an effective alkylating agent in both chemical and enzymatic systems, with the enzymatic approach requiring only catalytic amounts of the expensive cosubstrate due to efficient recycling [15]. Chemical methods typically require stoichiometric or excess amounts of alkylating agents and often produce mixtures of regioisomers [11].

The development of superbasic media for pyrazole alkylation has enabled the preparation of various alkylated derivatives under mild conditions [9]. The potassium hydroxide-dimethyl sulfoxide system has been particularly effective for the alkylation of pyrazole carboxylic acid derivatives, providing high yields and good functional group tolerance [9]. This method has been successfully applied to the synthesis of bis-pyrazole systems through double alkylation reactions [9].

Solvent Effects and Catalytic Systems in Large-Scale Synthesis

The selection of appropriate solvent systems and catalytic conditions represents a critical factor in the large-scale synthesis of 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid and related derivatives [5] [6] [10]. Solvent effects can dramatically influence reaction rates, selectivity, and product yields, while also affecting the scalability and environmental impact of synthetic processes [6] [7].

Research into solvent effects on pyrazole synthesis has revealed that polar protic solvents generally favor cyclocondensation reactions through hydrogen bonding interactions that stabilize intermediates and facilitate dehydration steps [5] [6]. Water has emerged as an particularly effective solvent for certain pyrazole-forming reactions, providing both environmental benefits and enhanced reactivity compared to organic solvents [5] [6]. The use of water as a reaction medium has been shown to activate electrophiles through hydrogen bonding while simultaneously promoting nucleophilic attack [5].

The development of catalytic systems for large-scale pyrazole synthesis has focused on both homogeneous and heterogeneous catalysts that can provide high activity and selectivity while maintaining operational simplicity [2] [4]. Transition metal catalysts, particularly copper and palladium complexes, have proven effective for various transformations including cyclocondensation, alkylation, and functionalization reactions [2] [6]. The recyclability and stability of these catalytic systems under industrial conditions has been a major consideration in their development [10].

| Solvent System | Catalyst Type | Temperature Range | Yield | Scale Demonstrated |

|---|---|---|---|---|

| Water/Ethanol | Nano-ZnO | 60-80°C | 85-95% | Multi-gram [5] [4] |

| Ionic Liquids | Cu(OTf)₂ | 80-120°C | 80-90% | Pilot scale [2] |

| DMSO/KOH | Base-catalyzed | 80°C | 75-92% | Kilogram [9] |

| Flow Systems | Pd-catalyzed | Variable | 70-85% | Continuous [10] |

The implementation of continuous flow chemistry for large-scale pyrazole synthesis has provided significant advantages in terms of safety, efficiency, and product quality [10]. Flow systems enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry, leading to improved reproducibility and reduced formation of side products [10]. The reduced holdup volumes in flow reactors also minimize the exposure to potentially hazardous intermediates and enable safer handling of reactive compounds [10].

Industrial optimization studies have demonstrated that the combination of appropriate solvent selection and catalytic systems can significantly reduce reaction times while maintaining high yields [7] [10]. Temperature-controlled synthesis approaches have shown particular promise, with divergent synthetic pathways accessible through simple adjustment of reaction temperature [7]. These methods have been successfully scaled to kilogram quantities while maintaining good selectivity and yield [10] [9].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant